molecular formula C19H28N2O3 B2947244 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide CAS No. 921834-31-3

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide

Número de catálogo: B2947244
Número CAS: 921834-31-3
Peso molecular: 332.444
Clave InChI: QPPMDWHSHGNNJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide is a heterocyclic compound featuring a benzoxazepine core fused with a benzene ring. Its structure includes an isobutyl group at position 5, two methyl groups at position 3, and a butyramide substituent at position 7. The compound’s unique substitution pattern confers distinct physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.

Propiedades

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-6-7-17(22)20-14-8-9-15-16(10-14)24-12-19(4,5)18(23)21(15)11-13(2)3/h8-10,13H,6-7,11-12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPMDWHSHGNNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituents, synthesis pathways, and biological activities.

Structural Analogues
Compound Name Core Structure Substituents (Position) Key Functional Groups Biological Activity (if reported)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide (Target) Benzo[b][1,4]oxazepine Isobutyl (C5), dimethyl (C3), butyramide (C8) Oxazepine ring, amide linkage Not explicitly reported in evidence
GSK2982772 [(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide] Benzo[b][1,4]oxazepine Benzyl (C5), triazole carboxamide (C3) Oxazepine ring, triazole RIPK1 inhibition, anti-inflammatory
8-Methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6h) Benzo[f][1,4]thiazepine Phenyl (C5), methoxy (C8) Thiazepine ring, methoxy Synthetic intermediate, no activity reported
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-3-(trifluoromethyl)benzamide Benzo[b][1,4]oxazepine Trifluoromethyl benzamide (C8), isobutyl (C5) Oxazepine ring, trifluoromethyl Structural analog; activity not detailed

Key Observations :

  • Core Heterocycle : The target compound and GSK2982772 share the benzo[b][1,4]oxazepine core, whereas compound 6h features a thiazepine ring (sulfur instead of oxygen), which may alter electronic properties and metabolic stability .
  • Substituent Effects : The butyramide group in the target compound contrasts with the trifluoromethyl benzamide in and the triazole carboxamide in GSK2982772 . These differences influence lipophilicity and target binding.
  • Biological Relevance : GSK2982772’s RIPK1 inhibition highlights the importance of the triazole-carboxamide moiety for kinase targeting, a feature absent in the target compound .

Key Observations :

  • Synthesis Complexity : Thiazepine derivatives (e.g., 6h, 6j) require extended reaction times (24–48 hours) and chromatographic purification . The target compound likely follows similar protocols but may require optimization due to its bulky isobutyl and dimethyl groups.
  • Physical State : Solid analogs (e.g., 6h) exhibit higher crystallinity due to aromatic substituents (phenyl), whereas aliphatic substituents (butyl, isobutyl) favor oily or amorphous forms .
Spectroscopic and Analytical Data

A comparison of NMR and mass spectrometry data reveals structural distinctions:

  • Target Compound: No specific data provided, but its butyramide group would show characteristic ¹H-NMR signals near δ 2.2–2.4 (CH2) and δ 6.5–8.0 (aromatic protons).
  • Compound 6h : ¹H-NMR signals at δ 3.78 (OCH3) and δ 7.20–7.40 (Ph-H); HR-FABMS m/z 272.1104 (MH+) .
  • GSK2982772 : Triazole protons typically appear as singlets near δ 8.0–8.5; RIPK1 IC50 = 16 nM .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.